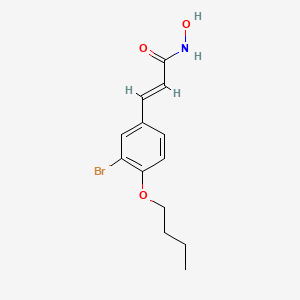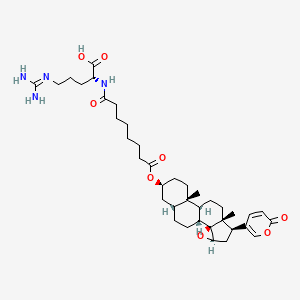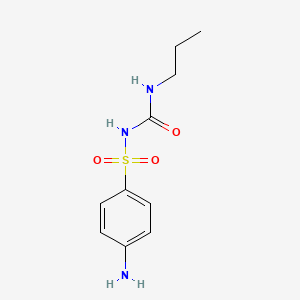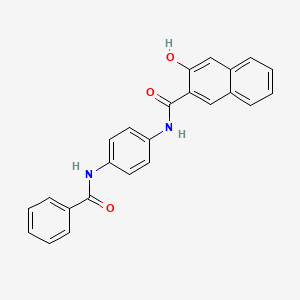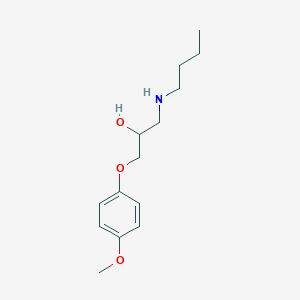![molecular formula C6H7NO3S B14687573 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 28318-38-9](/img/structure/B14687573.png)
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cleavage of the amide bond in benzylpenicillin silyl ester . The reaction conditions often include the use of specific solvents and catalysts to ensure the efficient production of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods used are optimized for cost-effectiveness and environmental sustainability, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various penicillin derivatives, which have different antibacterial properties. These derivatives are crucial in the development of new antibiotics to combat resistant bacterial strains .
Scientific Research Applications
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of cephalosporins and other β-lactam antibiotics.
Biology: It is used in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It forms the backbone of many penicillin antibiotics used to treat bacterial infections.
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterium .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Oxacillin: A penicillinase-resistant penicillin used to treat resistant staphylococci infections.
Ticarcillin: A penicillin antibiotic used to treat a variety of bacterial infections.
Uniqueness
7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its core structure, which allows for the synthesis of a wide range of penicillin derivatives. Its ability to inhibit bacterial cell wall synthesis makes it a vital component in the fight against bacterial infections .
Properties
CAS No. |
28318-38-9 |
|---|---|
Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h3,5H,1-2H2,(H,9,10) |
InChI Key |
DNHPKCHVSYFMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2N(C1=O)C(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
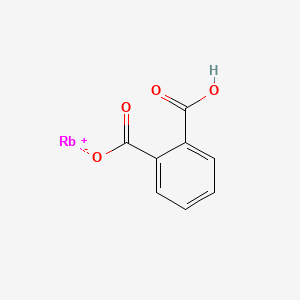
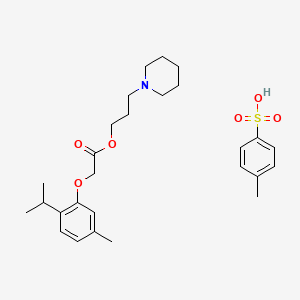

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
